Cas no 1708126-13-9 (1'-(tert-Butoxy)carbonyl-3H-spiro1-benzofuran-2,4'-piperidine-5-carboxylic Acid)

1'-(tert-Butoxy)carbonyl-3H-spiro1-benzofuran-2,4'-piperidine-5-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 1'-[(tert-Butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid
- 1'-(tert-Butoxy)carbonyl-3H-spiro1-benzofuran-2,4'-piperidine-5-carboxylic Acid
-
- インチ: 1S/C18H23NO5/c1-17(2,3)24-16(22)19-8-6-18(7-9-19)11-13-10-12(15(20)21)4-5-14(13)23-18/h4-5,10H,6-9,11H2,1-3H3,(H,20,21)
- InChIKey: GWTMKPRHZSHKOV-UHFFFAOYSA-N
- ほほえんだ: O1C2=C(C=C(C(O)=O)C=C2)CC21CCN(C(OC(C)(C)C)=O)CC2
1'-(tert-Butoxy)carbonyl-3H-spiro1-benzofuran-2,4'-piperidine-5-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | SS-4910-5MG |
1′-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4′-piperidine]-5-carboxylic acid |
1708126-13-9 | >95% | 5mg |
£46.00 | 2025-02-09 | |
A2B Chem LLC | AI78397-5mg |
1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid |
1708126-13-9 | >95% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI78397-10mg |
1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid |
1708126-13-9 | >95% | 10mg |
$240.00 | 2024-04-20 | |
TRC | T112535-50mg |
1'-[(tert-Butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic Acid |
1708126-13-9 | 50mg |
$ 798.00 | 2023-04-15 | ||
Key Organics Ltd | SS-4910-1G |
1′-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4′-piperidine]-5-carboxylic acid |
1708126-13-9 | >95% | 1g |
£875.00 | 2025-02-09 | |
TRC | T112535-100mg |
1'-[(tert-Butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic Acid |
1708126-13-9 | 100mg |
$ 1378.00 | 2023-04-15 | ||
Key Organics Ltd | SS-4910-20MG |
1′-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4′-piperidine]-5-carboxylic acid |
1708126-13-9 | >95% | 20mg |
£76.00 | 2023-04-19 | |
TRC | T112535-250mg |
1'-[(tert-Butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic Acid |
1708126-13-9 | 250mg |
$ 3000.00 | 2023-09-06 | ||
A2B Chem LLC | AI78397-500mg |
1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid |
1708126-13-9 | >95% | 500mg |
$959.00 | 2024-04-20 | |
A2B Chem LLC | AI78397-1g |
1'-[(tert-butoxy)carbonyl]-3H-spiro[1-benzofuran-2,4'-piperidine]-5-carboxylic acid |
1708126-13-9 | >95% | 1g |
$1452.00 | 2024-04-20 |
1'-(tert-Butoxy)carbonyl-3H-spiro1-benzofuran-2,4'-piperidine-5-carboxylic Acid 関連文献
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
1'-(tert-Butoxy)carbonyl-3H-spiro1-benzofuran-2,4'-piperidine-5-carboxylic Acidに関する追加情報
Recent Advances in the Study of 1'-(tert-Butoxy)carbonyl-3H-spiro1-benzofuran-2,4'-piperidine-5-carboxylic Acid (CAS: 1708126-13-9)
The compound 1'-(tert-Butoxy)carbonyl-3H-spiro1-benzofuran-2,4'-piperidine-5-carboxylic Acid (CAS: 1708126-13-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel drug candidates targeting neurological disorders and inflammatory diseases. The tert-butoxycarbonyl (Boc) protecting group in its structure enhances its stability and solubility, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Recent studies have focused on the synthesis and optimization of this compound to improve its pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient synthetic route for 1'-(tert-Butoxy)carbonyl-3H-spiro1-benzofuran-2,4'-piperidine-5-carboxylic Acid, achieving high yields and purity. The researchers employed a multi-step protocol involving key reactions such as spirocyclization and Boc protection, which were optimized to minimize side products and maximize efficiency. These advancements are critical for scaling up production and facilitating further preclinical evaluations.
In addition to synthetic improvements, the biological activity of this compound has been a focal point of investigation. Preliminary in vitro studies have revealed its potential as a modulator of specific neurotransmitter receptors, suggesting applications in treating conditions like anxiety and depression. Furthermore, its anti-inflammatory properties have been explored in cell-based assays, where it exhibited significant inhibition of pro-inflammatory cytokines. These findings underscore the dual therapeutic potential of 1'-(tert-Butoxy)carbonyl-3H-spiro1-benzofuran-2,4'-piperidine-5-carboxylic Acid, positioning it as a versatile candidate for drug development.
Another notable development is the exploration of this compound's role in targeted drug delivery systems. Researchers have investigated its incorporation into nanoparticle formulations to enhance bioavailability and tissue specificity. A recent study in Advanced Drug Delivery Reviews (2024) highlighted the compound's compatibility with lipid-based carriers, which could improve its pharmacokinetic profile and reduce off-target effects. Such innovations are pivotal for translating laboratory findings into clinically viable therapies.
Despite these promising advancements, challenges remain in fully elucidating the compound's mechanism of action and optimizing its therapeutic window. Ongoing research aims to address these gaps through comprehensive pharmacokinetic and toxicological studies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of 1'-(tert-Butoxy)carbonyl-3H-spiro1-benzofuran-2,4'-piperidine-5-carboxylic Acid-based therapeutics, paving the way for future clinical trials.
In conclusion, 1'-(tert-Butoxy)carbonyl-3H-spiro1-benzofuran-2,4'-piperidine-5-carboxylic Acid (CAS: 1708126-13-9) represents a compelling area of research in chemical biology and drug discovery. Its unique structural attributes, coupled with demonstrated biological activities, make it a promising candidate for addressing unmet medical needs. Continued interdisciplinary research will be essential to unlock its full potential and bring innovative treatments to patients.
1708126-13-9 (1'-(tert-Butoxy)carbonyl-3H-spiro1-benzofuran-2,4'-piperidine-5-carboxylic Acid) 関連製品
- 2229130-37-2(1-bromo-4-(4-nitrobutyl)benzene)
- 932964-98-2(2-({2-phenylpyrazolo1,5-apyrazin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 1861705-92-1(1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine)
- 1357624-57-7(1-Butanamine, 2,2,3,4,4,4-hexafluoro-N,N-dimethyl-)
- 315685-46-2(1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole)
- 1909313-94-5(5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-amine hydrochloride)
- 2228236-54-0(tert-butyl N-4-methoxy-2-(2-methylbut-3-yn-2-yl)phenylcarbamate)
- 36972-73-3(2-Hydroxy-2-phenylethylmethylnitrosamine)
- 35458-34-5(3-Chloro-4-hydroxy-5-methylbenzoic acid)



